

In Vivo Pharmacokinetics of GR103545: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GR103545	
Cat. No.:	B1241198	Get Quote

This technical guide provides a comprehensive overview of the in vivo pharmacokinetic properties of **GR103545**, a potent and selective kappa-opioid receptor (KOR) agonist. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. The primary application of **GR103545** discussed in the literature is as a radiolabeled positron emission tomography (PET) tracer, [¹¹C]**GR103545**, for imaging and quantifying KORs in the brain.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **GR103545** derived from in vivo studies in various species.

Table 1: Pharmacokinetic Parameters of [11C]GR103545 in Humans

Parameter	Value	Species	Notes
Non-displaceable Distribution Volume (VND)	3.4 ± 0.9 mL/cm ³	Human	Estimated from a blocking study with naltrexone.[1]
In vivo Dissociation Constant (KD)	0.069 nmol/L	Human	
Half Maximal Inhibitory Concentration (IC50) of PF-04455242	55 ng/mL	Human	Determined from occupancies and plasma drug concentrations in the presence of [11C]GR103545.[1]
Test-Retest Variability (TRV) of VT	~15%	Human	

Table 2: Pharmacokinetic and Binding Parameters of [11C]GR103545 in Non-Human Primates

Parameter	Value	Species	Notes
Receptor Concentration (Bmax)	0.3 - 6.1 nM	Rhesus Monkey	Range across different regions of interest and animals. [2][3]
Dissociation Equilibrium Constant (Kd)	0.048 nM	Rhesus Monkey	Corrected from Kd(ND).[2][3]
Dissociation Equilibrium Constant with respect to cerebellar concentration (Kd(ND))	1.72 nM	Rhesus Monkey	
Injected Mass (Baseline)	0.042 ± 0.014 μg/kg	Rhesus Monkey	
Injected Mass (Self- blocking)	0.16 - 0.3 μg/kg	Rhesus Monkey	
Recommended Human Tracer Dose	0.02 μg/kg (1.4 μg for a 70 kg person)	Rhesus Monkey	Based on the estimated Kd value.[2]
Initial Distribution Volume (Vbal)	1.9 ± 0.5 L	Baboon	
Clearance	23.3 ± 8.6 L/h	Baboon	•
Free Fraction in Plasma (f1)	24% ± 9%	Baboon	•
In vitro Inhibition Constant (Ki) for KOR	0.02 ± 0.01 nM	Rhesus Macaque	
Selectivity over μ- opioid receptor	600-fold	Rhesus Macaque	

Selectivity over δ -opioid receptor

20,000-fold

Rhesus Macaque

Table 3: Plasma Metabolite Analysis of [11C]GR103545 in Baboons

Time Post-Injection	% of Parent Compound in Plasma
2 min	91% ± 10%
4 min	83% ± 14%
12 min	55% ± 12%
30 min	35% ± 7%
60 min	25% ± 5%
90 min	28% ± 9%

Experimental Protocols

Detailed methodologies for the key in vivo pharmacokinetic studies of **GR103545** are outlined below.

Human PET Imaging Studies

- Objective: To determine an appropriate kinetic model for [¹¹C]GR103545 PET imaging data, assess test-retest reproducibility, and evaluate KOR occupancy by antagonists.[1]
- Subjects: Healthy human volunteers.[1]
- Radiotracer: [¹¹C]GR103545.
- · Study Design:
 - Kinetic Modeling and Test-Retest: 11 subjects were scanned twice with [¹¹C]GR103545 for 150 minutes.[1]

- Blocking Study (for VND estimation): 7 subjects were scanned before and 75 minutes after
 oral administration of 150 mg naltrexone.[1]
- KOR Occupancy Study: 6 subjects were scanned at baseline and 1.5 and 8 hours after an oral dose of the KOR antagonist PF-04455242 (15 mg or 30 mg).[1]
- Data Acquisition: Metabolite-corrected arterial input functions were measured throughout the 150-minute scans.[1]
- Data Analysis: Regional time-activity curves (TACs) were analyzed using 1- and 2-tissue compartment models (1TC and 2TC) and the multilinear analysis (MA1) method to derive the regional volume of distribution (VT).[1]

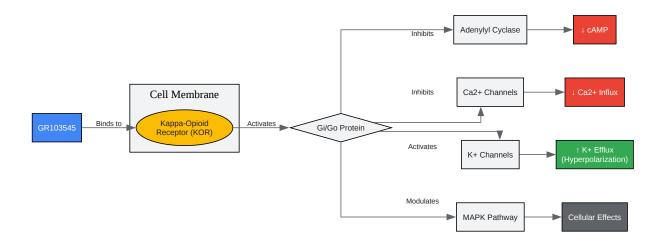
Non-Human Primate PET Imaging Studies (Rhesus Monkeys)

- Objective: To estimate the in vivo receptor concentration (Bmax) and dissociation equilibrium constant (Kd) of [11C]GR103545.[2][3]
- Subjects: Four rhesus monkeys.[2][3]
- Radiotracer: [¹¹C]GR103545.
- Study Design: 12 PET scans were conducted under baseline and self-blocking conditions.[2]
 [3]
 - Baseline Scans: Injected mass of 0.042 ± 0.014 μg/kg.[2][3]
 - Self-blocking Scans: Injected mass ranged from 0.16 to 0.3 μg/kg.[2][3]
- Administration: The radiotracer was administered using a bolus-plus-infusion protocol.[2][3]
- Data Analysis: The cerebellum was used as a reference region. Binding potential (BPND)
 was calculated. A Scatchard plot was used to estimate Bmax and Kd(ND).[2][3]

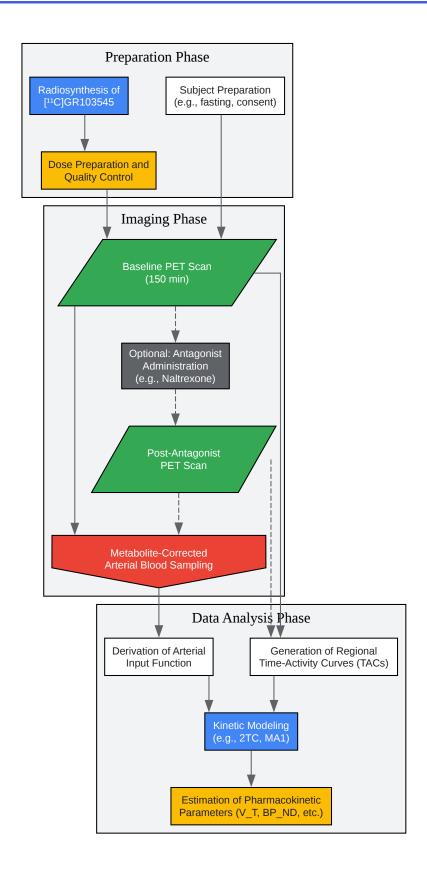
Non-Human Primate PET Imaging Studies (Baboons)

Objective: To characterize the brain uptake, kinetics, and distribution of [11C]GR103545.[4][5]

• Subjects: Baboons (Papio anubis).[5]


Radiotracer: [11C]GR103545.

- Study Design:
 - Control Scans: Baseline scans to establish regional distribution.
 - Blocking Scans: Scans were performed after intravenous administration of naloxone (1 mg/kg) to block specific binding.[4][5]
- Data Analysis: Regional total distribution volumes were derived using the arterial input function and a 2-tissue-compartment model.[4][5] Plasma metabolite analysis was conducted to determine the fraction of the parent compound over time.[5]


Visualizations Signaling Pathway and Mechanism of Action

GR103545 acts as a selective agonist at the kappa-opioid receptor (KOR), which is a G protein-coupled receptor (GPCR). Upon binding, it initiates a downstream signaling cascade.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Evaluation of the agonist PET radioligand [11C]GR103545 to image kappa opioid receptor in humans: kinetic model selection, test-retest reproducibility and receptor occupancy by the antagonist PF-04455242 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of in vivo Bmax and Kd for 11C-GR103545, an agonist PET tracer for κ-opioid receptors: a study in nonhuman primates PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 11C-GR103545, a radiotracer for imaging kappa-opioid receptors in vivo with PET: synthesis and evaluation in baboons PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- To cite this document: BenchChem. [In Vivo Pharmacokinetics of GR103545: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1241198#pharmacokinetics-of-gr103545-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com